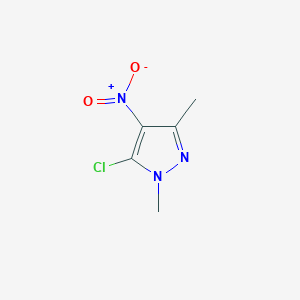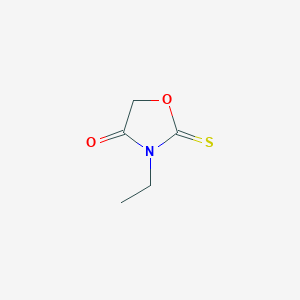
4-Oxazolidinone, 3-ethyl-2-thioxo-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Oxazolidinone derivatives often involves cyclization reactions and modifications to introduce various substituents, enhancing their chemical diversity and potential applications. For instance, the use of chiral auxiliary-bearing isocyanides as synthons has been reported for the synthesis of fluorescent oxazolidinone derivatives (Tang & Verkade, 1996). Additionally, enzymatic synthesis approaches have been explored for creating 3-ethyl-1,3-oxazolidin-2-one using 2-aminoalcohol and dimethyl carbonate, showcasing a novel method for oxazolidinone synthesis with potential for green chemistry applications (Yadav & Pawar, 2014).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives, including stereochemistry and conformational aspects, plays a crucial role in their reactivity and biological activity. X-ray crystallography and NMR studies provide detailed insights into their structure. For example, the molecular structure of fluorescent oxazolidinone derivatives has been elucidated, revealing their conformation and potential for further chemical modifications (Tang & Verkade, 1996).
Chemical Reactions and Properties
Oxazolidinone derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements, which are essential for their functionalization and application in synthesis. The synthesis of 4-ethyl-5-ethylimino-[1,2,4]-dithiazolidin-3-trithione through hydrolysis and the Dimroth rearrangement exemplifies the chemical versatility of oxazolidinone derivatives (Ovchinnikova et al., 2013).
Applications De Recherche Scientifique
Anticancer Activity : A study by Campos et al. (2017) investigated the anticancer potential of novel 2-Thioxo-oxazolidin-4-one derivatives. These compounds were found to be non-cytotoxic in human peripheral blood mononuclear cells while exhibiting inhibitory effects on the growth of various tumor cell lines. Certain derivatives induced apoptosis in acute leukemia cells and modulated the expression of genes involved in apoptosis and other cell death processes (Campos et al., 2017).
Agricultural Fungicide : Sternberg et al. (2001) described the discovery of famoxadone, a member of the oxazolidinone class, which is effective against plant pathogens in grapes, cereals, tomatoes, potatoes, and other crops. Famoxadone was developed from a derivative of 5-methyl-5-phenyl-3-phenylamino-2-thioxo-4-oxazolidinone (Sternberg et al., 2001).
Antibacterial Agents : Research by Reck et al. (2005) and Gordeev & Yuan (2014) explored oxazolidinone derivatives as novel antibacterial agents. These compounds showed potential in treating bacterial infections while reducing undesirable side effects like monoamine oxidase inhibition (Reck et al., 2005), (Gordeev & Yuan, 2014).
Antimicrobial Agents : Devi et al. (2013) synthesized several oxazolidinone derivatives and screened them for antimicrobial activity against various bacterial and fungal strains. These compounds demonstrated effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli (Devi et al., 2013).
Synthesis of Novel Compounds : Research by Tiwari et al. (2018) involved the synthesis of novel compounds using oxazolidinone derivatives for antimicrobial applications. They evaluated these compounds for their in vitro antifungal and antibacterial activity (Tiwari et al., 2018).
Anti-Inflammatory Activity : Golota et al. (2015) focused on the design of new non-steroidal anti-inflammatory drugs using the 4-thiazolidinone core, which includes 2-thioxo-4-thiazolidinone derivatives. These compounds showed anti-exudative activity in in vivo studies (Golota et al., 2015).
Enzymatic Synthesis : Yadav & Pawar (2014) investigated the enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate. They focused on the synthesis of 3-ethyl-1,3-oxazolidin-2-one, exploring the reaction mechanism and kinetic modeling (Yadav & Pawar, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-2-6-4(7)3-8-5(6)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILKBTSQUZJHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)COC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065128 | |
| Record name | 4-Oxazolidinone, 3-ethyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxazolidinone, 3-ethyl-2-thioxo- | |
CAS RN |
10574-66-0 | |
| Record name | 3-Ethyl-2-thioxo-4-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10574-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolidinone, 3-ethyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxazolidinone, 3-ethyl-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Oxazolidinone, 3-ethyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-2-thioxooxazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



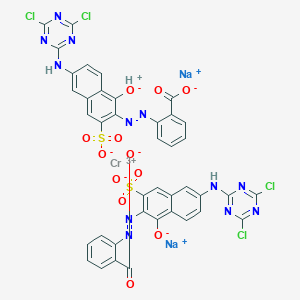
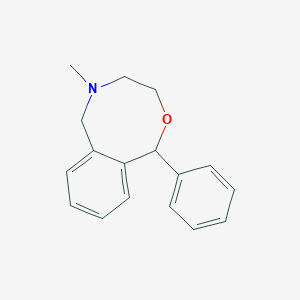








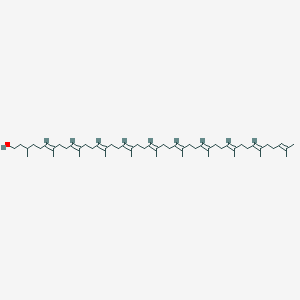
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
